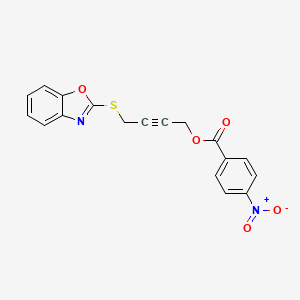
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate is a complex organic compound that features a benzoxazole ring, a butynyl chain, and a nitrobenzoate group
Preparation Methods
The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives . The butynyl chain is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the nitrobenzoate group is attached via esterification reactions, using reagents such as 4-nitrobenzoic acid and appropriate catalysts .
Chemical Reactions Analysis
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of optical brighteners and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrobenzoate group may also play a role in the compound’s biological activity, possibly through redox reactions that generate reactive oxygen species .
Comparison with Similar Compounds
Similar compounds include:
Benzoxazole: A simpler structure with similar aromatic properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, offering different reactivity.
Benzimidazole: Features a nitrogen atom instead of oxygen, leading to different biological activities.
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate is unique due to its combination of a benzoxazole ring, a butynyl chain, and a nitrobenzoate group, which together provide a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C18H12N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H12N2O5S/c21-17(13-7-9-14(10-8-13)20(22)23)24-11-3-4-12-26-18-19-15-5-1-2-6-16(15)25-18/h1-2,5-10H,11-12H2 |
InChI Key |
ZFRZNOBNNTUPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoate](/img/structure/B11616926.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11616937.png)
![4-(5-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile](/img/structure/B11616946.png)
![3'-Ethyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616947.png)
![7-(2-Furylmethyl)-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11616962.png)
![{4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11616966.png)
![6-imino-13-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616973.png)
![2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide](/img/structure/B11616984.png)
![5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11616987.png)
![butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11616991.png)
![Ethyl 4-methyl-2-{3-methyl-4-[(5-methyl(2-thienyl))methylene]-5-oxo(1,2-diazol inyl)}-1,3-thiazole-5-carboxylate](/img/structure/B11616993.png)
![ethyl 1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11616999.png)
![2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617006.png)
![3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11617008.png)
